An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-hydroxybenzoic Acid and its Amide Derivative
An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-hydroxybenzoic Acid and its Amide Derivative
An Important Note on the Subject Compound: This technical guide addresses the chemical properties and related methodologies for 4-Amino-3-hydroxybenzoic acid. The initial request specified 4-Amino-3-hydroxybenzamide; however, publicly available scientific literature and databases contain substantially more validated data for the carboxylic acid form. Given that the acid is a direct precursor to the amide, this guide focuses on the well-documented properties of 4-Amino-3-hydroxybenzoic acid while also providing a prospective synthesis protocol for its conversion to 4-Amino-3-hydroxybenzamide.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological context.
Core Chemical Properties
4-Amino-3-hydroxybenzoic acid is a disubstituted benzoic acid derivative that serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility is particularly noted in the preparation of compounds like sphingosine kinase inhibitors.[2]
The following tables summarize the key quantitative data for 4-Amino-3-hydroxybenzoic acid and the limited available data for 4-Amino-3-hydroxybenzamide.
Table 1: Physicochemical Properties of 4-Amino-3-hydroxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [3][4] |
| Molecular Weight | 153.14 g/mol | [3] |
| Melting Point | 211-215 °C | |
| pKa (Predicted) | 4.74 ± 0.10 | ChemicalBook |
| Appearance | Yellow-brown to brown crystalline powder | ChemicalBook, Thermo Fisher Scientific |
Table 2: Solubility Profile of 4-Amino-3-hydroxybenzoic Acid
| Solvent | Solubility | Source(s) |
| Water | Partly miscible | ChemicalBook, Thermo Fisher Scientific |
| Chloroform | Soluble | ChemicalBook, Thermo Fisher Scientific |
| Aqueous Ethanol | Soluble | ChemicalBook, Thermo Fisher Scientific |
| DMSO | Slightly soluble | ChemicalBook |
| Methanol | Slightly soluble | ChemicalBook |
Table 3: Computed Properties of 4-Amino-3-hydroxybenzamide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| CAS Number | 146224-62-6 | [5] |
The structural characteristics of 4-Amino-3-hydroxybenzoic acid have been elucidated through various spectroscopic methods.
Table 4: Spectroscopic Data for 4-Amino-3-hydroxybenzoic Acid
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectrum available in DMSO-d₆ | [6] |
| IR | Spectrum available (KBr disc, nujol mull) | [6][7] |
| Mass Spectrometry | m/z peaks at 153, 136, 108 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline protocols for the synthesis and analysis of 4-Amino-3-hydroxybenzoic acid.
Two common methods for the synthesis of 4-Amino-3-hydroxybenzoic acid are presented below.
Method 1: Reduction of 3-Hydroxy-4-nitrobenzoic Acid [8] This protocol involves the catalytic hydrogenation of 3-Hydroxy-4-nitrobenzoic acid.
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Materials: 3-Hydroxy-4-nitrobenzoic acid (85 mg, 0.8 mmol), Methanol, Palladium on activated charcoal (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
Dissolve 3-Hydroxy-4-nitrobenzoic acid in methanol.
-
Add the Pd/C catalyst to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
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Upon reaction completion, filter the mixture to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the solid product. The product can be used in the next step without further purification.
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Method 2: Reduction using Tin and Hydrochloric Acid [9] This classical method employs tin metal for the reduction of the nitro group.
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Materials: 4-nitro-3-hydroxy benzoic acid (10 g), Concentrated hydrochloric acid (200 ml), Tin (30 g), Hydrogen sulfide gas, Concentrated sodium acetate solution.
-
Procedure:
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Heat a mixture of 4-nitro-3-hydroxy benzoic acid and concentrated hydrochloric acid on a water bath.
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Slowly add tin to the heated mixture.
-
After the reaction is complete, filter the separated double tin salt.
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Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide through the solution until all the tin has precipitated.
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Filter the solution to remove the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt begin to separate.
-
Cool the solution and filter the hydrochloride salt.
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Dissolve the hydrochloride in a small amount of water and precipitate the free base by adding a concentrated solution of sodium acetate.
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Filter the precipitate, wash with water, and recrystallize from hot water or dilute alcohol.
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While a specific protocol for the amidation of 4-Amino-3-hydroxybenzoic acid was not found, a general method for the conversion of carboxylic acids to primary amides is the reaction with ammonium carbonate followed by heating.[10]
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Hypothetical Protocol:
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Add solid ammonium carbonate slowly to an excess of 4-Amino-3-hydroxybenzoic acid until the cessation of CO₂ evolution.
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Heat the resulting ammonium salt mixture to induce dehydration, forming 4-Amino-3-hydroxybenzamide.
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Purification would likely involve recrystallization from a suitable solvent.
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Note: This is a generalized protocol and would require optimization for this specific substrate.
Standard procedures for obtaining spectroscopic data are as follows:
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¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
-
Infrared (IR) Spectroscopy:
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Mass Spectrometry (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Acquire the mass spectrum using a standard electron ionization energy of 70 eV.[4]
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Visualizations
The following diagrams illustrate the synthesis workflow for 4-Amino-3-hydroxybenzoic acid and a relevant biological pathway where its derivatives are active.
Caption: Synthesis routes for 4-Amino-3-hydroxybenzoic Acid.
References
- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [chemicalbook.com]
- 3. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-hydroxybenzoic acid [webbook.nist.gov]
- 5. 146224-62-6 CAS MSDS (Benzamide, 4-amino-3-hydroxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Amino-3-hydroxybenzoic acid(2374-03-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Amino-3-hydroxybenzoic acid(2374-03-0) IR Spectrum [chemicalbook.com]
- 8. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
